5-Bromo-4-methylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,1H3 |
InChI Key |
KYCPALHUOOGTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CO2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Methylbenzo D Oxazole and Structural Analogues
Foundational Strategies for Benzo[d]oxazole Core Construction
Cyclization Reactions Utilizing ortho-Aminophenol Precursors
The most prevalent and versatile approach to the benzoxazole (B165842) core involves the use of ortho-aminophenols as starting materials. rsc.org The adjacent amino and hydroxyl groups provide the necessary functionality for ring closure with a variety of carbonyl-containing reagents.
A traditional and widely employed method for constructing the 2-substituted benzoxazole scaffold is the condensation of an o-aminophenol with aldehydes or carboxylic acids and their derivatives. rsc.org The reaction typically proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring. rsc.org Various catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, the condensation of o-aminophenols with aldehydes can be catalyzed by lead tetraacetate, nickel(II) complexes, or copper(II) oxide to produce 2-aryl benzoxazoles in high yields. rsc.org Similarly, carboxylic acids can be condensed with o-aminophenols, often in the presence of an acid catalyst like ammonium (B1175870) chloride or under conditions that facilitate water removal. jetir.org More recently, methods utilizing tertiary amides activated by triflic anhydride (B1165640) (Tf₂O) have been developed, offering a versatile route to a broad range of functionalized benzoxazole derivatives. mdpi.comnih.gov
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Conditions | Product Type | Reference(s) |
| o-Aminophenol | Aromatic Aldehydes | Ni(II) complex, K₂CO₃ | DMF, 80°C, 3-4 h | 2-Aryl benzoxazoles | rsc.org |
| o-Aminophenol | Aromatic Aldehydes | Potassium-ferrocyanide | Solvent-free, grinding, RT | 2-Aryl benzoxazoles | rsc.org |
| o-Aminophenol | Aromatic/Aliphatic Acids | NH₄Cl | Ethanol, 80-90°C | 2-Substituted benzoxazoles | jetir.org |
| o-Aminophenol | Tertiary Amides | Tf₂O, 2-Fluoropyridine | - | 2-Substituted benzoxazoles | mdpi.com |
| o-Aminophenol | Aryl Acetylenes | Sulfur | DMF, 110°C | 2-Aryl benzoxazoles | rsc.org |
Transition metal catalysis has revolutionized the synthesis of benzoxazoles, offering milder conditions, improved yields, and broader substrate scope. These methods often involve the intramolecular C-O bond formation from an ortho-haloanilide or related precursor.
Copper (Cu)-catalyzed reactions are particularly prominent. One general method involves the copper-catalyzed cyclization of ortho-haloanilides, where a combination of CuI and 1,10-phenanthroline (B135089) is effective. nih.gov The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with oxidative addition being the rate-determining step. nih.gov Inactive precursors like 2-chloroanilides can also be effectively cyclized using a Cu(acac)₂/1,10-phenanthroline complex. nih.govbenthamdirect.com Furthermore, copper(II)-catalyzed intramolecular oxidative C-O coupling of anilides allows for the use of air as a green terminal oxidant. acs.orgacs.org
Palladium (Pd)-catalyzed methods provide powerful tools for C-H functionalization and cyclization. For instance, a one-pot synthesis of C4-alkenylated 2-aryl benzoxazoles can be achieved from an amidophenol and an olefin via a Pd-catalyzed anilide-directed regioselective C-H activation/alkenylation, followed by tandem intramolecular annulation. nitrkl.ac.in
Iron (Fe)-catalyzed systems offer a cost-effective and environmentally benign alternative. An iron-catalyzed hydrogen transfer strategy enables the redox condensation of o-hydroxynitrobenzenes with alcohols to give a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Iron has also been used in conjunction with copper for a one-pot regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides. researchgate.net
Cobalt (Co)-catalyzed methods, though less common, have been reported for the synthesis of benzoxazoles from catechols and amines. rsc.org
| Metal Catalyst | Precursor Type | Key Features | Reference(s) |
| Copper (Cu) | ortho-Haloanilides | CuI/1,10-phenanthroline system; effective for I, Br, Cl precursors. | organic-chemistry.org |
| Copper (Cu) | Anilides | Cu(II)-catalyzed; uses air as the terminal oxidant for C-O coupling. | acs.orgacs.org |
| Copper (Cu) | o-Aminophenols & β-diketones | Combination of Brønsted acid and CuI tolerates various substituents. | organic-chemistry.org |
| Palladium (Pd) | 2-Amidophenols | Anilide-directed C-H activation for remotely functionalized benzoxazoles. | nitrkl.ac.in |
| Iron (Fe) | o-Nitrophenols & Alcohols | Iron-catalyzed hydrogen transfer for redox condensation. | organic-chemistry.org |
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic protocols for benzoxazoles. sioc-journal.cn These methods focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.
Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and improved selectivity. bohrium.combenthamdirect.com The synthesis of benzoxazoles via the condensation of o-aminophenols with aldehydes or carboxylic acids can be significantly accelerated using microwave assistance. benthamdirect.comresearchgate.net For example, a rapid synthesis can be achieved using a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation, which facilitates rapid heating and can be recycled. bohrium.com Another approach uses hydrogen peroxide as a safe oxidant in a microwave-assisted cyclodesulfurization reaction. tandfonline.com
Green chemistry approaches also include the use of environmentally benign solvents like water or solvent-free conditions. bohrium.comrsc.org The use of recyclable catalysts, such as samarium triflate in an aqueous medium or copper ferrite (B1171679) nanoparticles, further enhances the green credentials of these syntheses. organic-chemistry.org Sonication has also been employed as an energy-efficient alternative to conventional heating for the synthesis of benzoxazoles under solvent-free conditions. bohrium.com
Regioselective Functionalization of Pre-formed Benzo[d]oxazole Scaffolds
An alternative to constructing the substituted ring system from scratch is the direct functionalization of a pre-formed benzoxazole core. This approach is particularly useful for introducing substituents at specific positions of the benzene (B151609) ring portion of the molecule.
Directed Ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a substituent with high regioselectivity. wikipedia.org While the benzoxazole moiety itself can direct metalation, other functional groups present on the benzene ring are more commonly used as DMGs to control the site of lithiation. baranlab.orguwindsor.ca
Electrophilic Aromatic Substitution on the benzoxazole ring system is another route for functionalization. The benzoxazole ring is a heteroaromatic system, and the benzene part can undergo electrophilic substitution reactions such as nitration, halogenation, and acylation. globalresearchonline.netgoogle.com The inherent reactivity of the ring favors substitution primarily at the C-6 position, with the C-5 position being less reactive. ijrrjournal.com The presence of existing substituents on the ring will further direct the position of the incoming electrophile. For instance, direct bromination or iodination of substituted 2-phenyl-4-methyloxazole derivatives has been demonstrated as a viable functionalization pathway. researchgate.net Furthermore, direct C-H functionalization/cyclization catalyzed by copper has been shown to regioselectively produce 5-substituted benzoxazoles from meta-substituted anilide precursors, where the reaction proceeds at the less sterically hindered site. acs.org In contrast, a directing group at the meta position can steer the cyclization to the more sterically hindered position to afford 7-substituted benzoxazoles. acs.orgacs.org
| Strategy | Description | Key Features | Reference(s) |
| Directed Ortho-Metalation (DoM) | A directing group chelates an organolithium reagent, promoting deprotonation at the ortho-position for subsequent reaction with an electrophile. | High regioselectivity for ortho-substitution; controlled by the Directing Metalation Group (DMG). | wikipedia.orgbaranlab.orguwindsor.ca |
| Electrophilic Substitution | Direct introduction of functional groups (e.g., -NO₂, -Br) onto the benzoxazole's benzene ring. | Substitution typically favored at C-6. Regioselectivity is governed by existing substituents. | globalresearchonline.netgoogle.comijrrjournal.com |
| Copper-Catalyzed C-H Functionalization | Regioselective intramolecular C-O coupling of substituted anilides. | Regioselectivity is controlled by steric effects and directing groups on the anilide precursor. | acs.orgacs.org |
Selective Halogenation Protocols (e.g., Bromination) at Specific Positions
The regioselective introduction of halogen atoms, particularly bromine, onto the benzoxazole core is a fundamental transformation in the synthesis of functionalized derivatives. The position of bromination is highly dependent on the reaction conditions and the directing effects of existing substituents on the benzene ring.
Electrophilic bromination is a common strategy. For the synthesis of 5-bromo-substituted benzoxazoles, precursors such as 2-aminophenols are often used. The reaction of 2-amino-4-bromophenol (B1269491) with an appropriate carboxylic acid or its derivative under cyclization conditions yields the corresponding 5-bromobenzoxazole. The directing effects of the hydroxyl and amino groups on the precursor determine the position of bromination. For instance, direct bromination of 4-methyl-2-aminophenol would likely lead to a mixture of isomers, necessitating careful control of reaction conditions or the use of protecting groups to achieve selectivity.
A prevalent method for selective bromination involves the use of N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The choice of solvent can significantly influence the outcome of the reaction. For example, using polar solvents can enhance the electrophilicity of the bromine source. Another effective reagent is bromine in acetic acid, which provides a straightforward method for the bromination of activated aromatic rings.
Recent research has also focused on metal-catalyzed C-H activation/halogenation reactions. While not as common for simple benzoxazoles, these methods offer high regioselectivity for more complex systems. Palladium and copper catalysts, for example, can direct halogenation to specific positions through the use of directing groups.
Targeted Methylation Approaches on the Aromatic Ring
The introduction of a methyl group at a specific position on the benzoxazole ring is typically achieved by starting with a pre-methylated precursor. For the synthesis of 4-methylbenzo[d]oxazole derivatives, 2-amino-3-methylphenol (B31084) is a common starting material. The methyl group at the 3-position of the aminophenol directs the cyclization to form the 4-methylated benzoxazole.
Friedel-Crafts alkylation on the pre-formed benzoxazole ring is generally not a preferred method due to potential side reactions and lack of regioselectivity. The nitrogen atom in the oxazole (B20620) ring can coordinate with the Lewis acid catalyst, deactivating the system or leading to undesired products.
An alternative approach involves organometallic cross-coupling reactions. For instance, a bromo-substituted benzoxazole can be subjected to a Suzuki or Stille coupling with a suitable methylating agent, such as methylboronic acid or trimethyltin (B158744) chloride, in the presence of a palladium catalyst. This strategy allows for the late-stage introduction of the methyl group at a pre-defined position.
Synthesis of 5-Bromo-4-methylbenzo[d]oxazole via Convergent and Linear Synthetic Pathways
The synthesis of this compound can be approached through both linear and convergent strategies.
Introduction of Bromine and Methyl Groups on Benzo[d]oxazole Precursors
A common linear approach begins with a substituted phenol (B47542). For example, starting with 3-methylphenol, nitration followed by reduction of the nitro group would yield 2-amino-3-methylphenol. This intermediate can then be brominated at the position para to the hydroxyl group to give 2-amino-5-bromo-3-methylphenol. Subsequent cyclization with a suitable one-carbon synthon, such as formic acid or triethyl orthoformate, would furnish the desired this compound.
A convergent synthesis might involve the preparation of a brominated phenol and a separate nitrogen-containing fragment, which are then coupled in a later step. However, for a relatively simple molecule like this compound, a linear sequence is often more practical.
The key step in many syntheses is the cyclization of a 2-aminophenol (B121084) derivative. The Weidenhagen synthesis, which involves the reaction of a 2-aminophenol with a carboxylic acid, is a classic method. The use of dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent can facilitate this cyclization.
| Starting Material | Reagents | Intermediate | Final Product |
| 3-Methylphenol | 1. HNO₃, H₂SO₄2. H₂, Pd/C | 2-Amino-3-methylphenol | This compound |
| 2-Amino-3-methylphenol | NBS, CH₃CN | 2-Amino-5-bromo-3-methylphenol | This compound |
| 2-Amino-5-bromo-3-methylphenol | HCOOH, PPA | - | This compound |
Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs) offer an efficient route to complex molecules by combining three or more reactants in a single pot. For the synthesis of substituted benzoxazoles, an MCR could involve a 2-aminophenol, an aldehyde, and an oxidizing agent. This approach, however, might be less suitable for achieving the specific substitution pattern of this compound unless a pre-substituted aminophenol is used.
Tandem reactions, where multiple bond-forming events occur sequentially in one pot without the isolation of intermediates, are highly valuable for synthesizing benzoxazoles. A notable example is the palladium-catalyzed tandem amination/cyclization of a dihalogenated aromatic precursor with an amino alcohol. Another approach involves an intramolecular Sonogashira coupling followed by cyclization.
Optimization of Reaction Conditions, Catalytic Systems, and Yields for Precision Synthesis
The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst system.
For the cyclization of 2-aminophenols, while strong acids like PPA are effective, they can lead to harsh reaction conditions. Milder alternatives, such as microwave-assisted synthesis, have been shown to reduce reaction times and improve yields. The use of catalysts like iodine or copper salts can also promote the cyclization under more benign conditions.
In cross-coupling reactions for late-stage functionalization, the choice of ligand for the palladium catalyst is crucial. Ligands such as phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) can significantly impact the efficiency and selectivity of the coupling. The base used in these reactions (e.g., K₂CO₃, Cs₂CO₃) also plays a critical role.
| Reaction Type | Catalyst/Reagent | Typical Conditions | Advantages |
| Electrophilic Bromination | NBS, Acetonitrile | Room Temperature | Mild, selective |
| Cyclization | Polyphosphoric Acid (PPA) | 150-200 °C | High yielding for simple substrates |
| Microwave-assisted Cyclization | Acetic Acid | 120-150 °C, 10-30 min | Rapid, often higher yields |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80-100 °C | Good for late-stage methylation |
Development of Novel Synthetic Routes and Catalyst Systems for Related Bromo-Methyl-Benzoxazoles
The development of novel synthetic methods for benzoxazoles continues to be an active area of research. One promising area is the use of C-H activation strategies. Rhodium and ruthenium catalysts have been employed for the direct C-H functionalization of benzoxazoles, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.
Photoredox catalysis has also emerged as a powerful tool for the synthesis of complex organic molecules. The use of visible light in combination with a photocatalyst can enable transformations that are difficult to achieve with traditional thermal methods. For instance, the light-induced radical-mediated synthesis of benzoxazoles from anilines and aldehydes has been reported.
The development of new ligands and catalyst systems for cross-coupling reactions is also ongoing. Air-stable palladium pre-catalysts and highly active phosphine (B1218219) ligands have expanded the scope and practicality of these reactions for the synthesis of highly substituted benzoxazoles.
Reactivity Profiles and Advanced Chemical Transformations of 5 Bromo 4 Methylbenzo D Oxazole
Halogen-Directed Reactivity at the C-5 Position of the Benzo[d]oxazole Core
The bromine atom at the C-5 position is the primary site for a variety of metal-catalyzed cross-coupling reactions, making it a key handle for introducing molecular diversity. Its reactivity is central to the synthesis of more complex benzoxazole (B165842) derivatives.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Arylation and Alkynylation
The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the arylation of 5-Bromo-4-methylbenzo[d]oxazole. wikipedia.org By reacting the bromo-substituted benzoxazole with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, a diverse range of 5-aryl-4-methylbenzo[d]oxazole derivatives can be synthesized. amazonaws.com The choice of catalyst, often a palladium complex with specialized phosphine (B1218219) ligands, and reaction conditions can be optimized to achieve high yields. nih.gov The reaction is tolerant of many functional groups, allowing for the construction of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net For instance, the coupling of bromo-heterocycles with arylboronic acids is a widely used strategy for creating biaryl structures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Good to Excellent | amazonaws.com |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80-90 | High | nih.gov |
Sonogashira Coupling: For the introduction of alkyne moieties (alkynylation), the Sonogashira coupling is the premier method. uni-giessen.de This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nanochemres.orgresearchgate.net This transformation provides access to 5-alkynyl-4-methylbenzo[d]oxazoles, which are versatile intermediates for further chemical modifications, including cycloaddition reactions to form more elaborate heterocyclic systems. chemrxiv.org Copper-free Sonogashira protocols have also been developed, offering an alternative under milder conditions. beilstein-journals.org
Table 2: Key Components in Sonogashira Coupling Reactions
| Component | Role | Common Examples | Reference(s) |
|---|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | uni-giessen.debeilstein-journals.org |
| Copper(I) Salt | Co-catalyst, activates the alkyne | CuI | nanochemres.orgresearchgate.net |
| Base | Neutralizes HX by-product | Et₃N, Piperidine | researchgate.net |
Nucleophilic Aromatic Substitution Reactions on the Brominated Position
While less common than cross-coupling, nucleophilic aromatic substitution (SNAr) represents another pathway for functionalizing the C-5 position. In an SNAr reaction, the bromine atom can be displaced by a strong nucleophile. libretexts.org The feasibility of this reaction is highly dependent on the electronic nature of the benzoxazole ring system. The presence of the electron-withdrawing oxazole (B20620) ring can help to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction sequence. libretexts.org
For related compounds like 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole, the bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. This suggests that under appropriate conditions, this compound could react with potent nucleophiles to yield 5-substituted derivatives. The reaction typically requires elevated temperatures and a polar aprotic solvent.
Other Palladium- and Copper-Catalyzed Functionalizations
Beyond the classic Suzuki and Sonogashira reactions, other metal-catalyzed transformations can be employed at the C-5 position.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile and can facilitate a range of other functionalizations. These include Heck coupling for the introduction of alkenyl groups and various C-N and C-O coupling reactions (Buchwald-Hartwig amination) to install amine or ether functionalities, respectively. The principles of these reactions are similar to other cross-couplings, relying on the oxidative addition of the C-Br bond to a Pd(0) center. researchgate.netrsc.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a classic and effective alternative for forming C-N, C-O, and C-S bonds. sci-hub.se These reactions are particularly useful for coupling with nucleophiles that may be challenging substrates in palladium-catalyzed systems. For instance, copper catalysis can be used for the intramolecular O-arylation to form the benzoxazole core itself, highlighting its utility in manipulating C-X bonds on the aromatic ring. sci-hub.se Copper can also be used in conjunction with palladium in co-catalytic systems to enhance reactivity in direct arylation processes. innovareacademics.inorganic-chemistry.orgresearchgate.net
Reactivity and Derivatization Strategies at the Methyl Group (C-4)
The methyl group at the C-4 position, being in a benzylic position to the aromatic ring, possesses its own distinct reactivity that can be exploited for further derivatization.
Oxidative Functionalization at the Benzylic Position
The benzylic C-H bonds of the C-4 methyl group are susceptible to oxidation. This allows for the conversion of the methyl group into other functional groups, such as an aldehyde, carboxylic acid, or hydroxymethyl group, under controlled oxidation conditions. For example, related methyl-substituted heterocycles can undergo oxidation to introduce new functionalities. A key strategy involves the free-radical bromination of the benzylic position using reagents like N-Bromosuccinimide (NBS) to form a bromomethyl intermediate, 4-(bromomethyl)benzo[d]oxazole. This intermediate is significantly more reactive and serves as a precursor for various subsequent transformations. Furthermore, modern methods like metallaphotoredox catalysis offer mild and efficient pathways for benzylic C-H functionalization. rsc.org
Condensation and Alkylation Reactions at the Methyl Group
Direct condensation or alkylation at the methyl group is challenging due to the relatively low acidity of its protons. However, derivatization can be readily achieved by first converting the methyl group into a more reactive functional group. As mentioned, halogenation to a bromomethyl group creates a potent electrophilic site. This 4-(bromomethyl) intermediate can then readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, effectively achieving alkylation at the benzylic position.
Table 3: Nucleophilic Substitution of 4-(Bromomethyl)benzo[d]oxazole Analogs
| Nucleophile | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Sodium azide | DMF/H₂O, 80°C | 4-(Azidomethyl) Derivative | |
| Aromatic amines | K₂CO₃, CH₂Cl₂ | 4-((Arylamino)methyl) Derivative | |
| Thiols | Et₃N, Toluene | 4-((Alkylthio)methyl) Derivative |
This two-step sequence of benzylic halogenation followed by nucleophilic substitution is a robust and versatile strategy for the elaboration of the C-4 methyl substituent on the this compound core.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-aryl-4-methylbenzo[d]oxazole |
| 5-alkynyl-4-methylbenzo[d]oxazole |
| 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole |
| 4-(bromomethyl)benzo[d]oxazole |
| 4-(bromomethyl)-5-bromo-benzo[d]oxazole |
| 4-(Azidomethyl)benzo[d]oxazole |
| 4-((Arylamino)methyl)benzo[d]oxazole |
| 4-((Alkylthio)methyl)benzo[d]oxazole |
| 4-(Alkoxymethyl)benzo[d]oxazole |
| 2-benzyl-4-methylbenzo[d]thiazole |
| N-Bromosuccinimide (NBS) |
| Palladium(II) acetate (B1210297) |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Tetrakis(triphenylphosphine)palladium(0) |
| Copper(I) iodide |
| Aryl boronic acid |
| Phenylboronic acid |
Intrinsic Reactivity of the Benzo[d]oxazole Ring System (e.g., at C-2)
The benzoxazole core, a fusion of a benzene (B151609) and an oxazole ring, exhibits a unique electronic landscape that dictates its reactivity. The heteroaromatic nature of the oxazole ring, particularly the C-2 position situated between the oxygen and nitrogen atoms, is of significant interest in chemical transformations.
The C-2 position of the benzoxazole ring is inherently electrophilic. This is due to the electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms. Consequently, this position is susceptible to attack by a variety of nucleophiles. The synthesis of many 2-substituted benzoxazoles relies on this principle, often involving the intramolecular cyclization of an intermediate where the amino group of a 2-aminophenol (B121084) derivative attacks an activated carbonyl carbon that will become the C-2 of the final product. nih.gov For instance, the reaction of a tertiary amide with triflic anhydride (B1165640) (Tf₂O) generates a highly reactive amidinium salt intermediate. The nitrogen atom of a 2-aminophenol can then act as a nucleophile, attacking the electrophilic carbon of this salt, leading to the formation of the benzoxazole ring. nih.gov
Conversely, the benzene portion of the benzoxazole system can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the existing substituents. In the case of this compound, the benzene ring is substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. Their combined influence will direct incoming electrophiles to specific positions on the ring.
The presence of the bromine atom also introduces another avenue for reactivity through nucleophilic attack, not on carbon, but on the halogen itself in what is known as a halogenophilic nucleophilic substitution (SN2X). nih.gov While less common than standard nucleophilic aromatic substitution, this pathway involves the initial attack of a nucleophile on the bromine atom. nih.gov Furthermore, the C-2 position can be functionalized with a leaving group, such as a chlorine atom (as in 5-bromo-2-chlorobenzo[d]oxazole), making it highly susceptible to nucleophilic substitution reactions like N-arylation. smolecule.com
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a powerful strategy for scaffold diversification. These transformations often lead to highly functionalized and structurally diverse heterocyclic systems that would be difficult to access through other means.
Several catalytic systems have been developed to facilitate these ring-opening and re-cyclization cascades:
Yttrium(III) Triflate Catalysis: Y(OTf)₃ can catalyze a formal [4+2] cyclization between benzoxazoles and propargyl alcohols. This reaction proceeds through a ring-opening of the benzoxazole, followed by a regioselective ring-closure to yield 1,4-benzoxazine scaffolds. rsc.org
Copper Catalysis: Copper catalysts have been employed in various ring-opening functionalizations. One novel reaction involves the use of a specific copper complex (TpBr3Cu(NCMe)) to react benzoxazoles with ethyl diazoacetate and water. This process breaks open the fused azole ring to create highly functionalized substituted benzenes containing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org Another copper-catalyzed method uses CuFe₂O₄ superparamagnetic nanoparticles for the ligand-free, selective ring-opening of benzoxazoles with iodoarenes to produce 2-(diphenylamino)phenol derivatives. researchgate.net
Phosphine Organocatalysis: Triphenylphosphine (B44618) (PPh₃) can catalyze a dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. This reaction involves a phosphine-induced ring-opening of the cyclopropenone, which is then intercepted by the benzoxazole acting as a nucleophile, leading to the formation of novel, fused poly-heterocyclic structures. nih.gov
These examples demonstrate the utility of ring-opening/re-cyclization strategies in transforming the benzoxazole core into other valuable heterocyclic systems.
| Catalyst/Reagent | Reactant | Product Scaffold | Reference |
| Y(OTf)₃ | Propargyl alcohol | 1,4-Benzoxazine | rsc.org |
| TpBr3Cu(NCMe) / H₂O | Ethyl diazoacetate | Functionalized substituted benzene | acs.org |
| CuFe₂O₄ | Iodobenzene | 2-(Diphenylamino)phenol | researchgate.net |
| PPh₃ | Diphenylcyclopropenone | Fused poly-heterocycle | nih.gov |
Detailed Mechanistic Investigations of Key Transformation Pathways
Understanding the reaction mechanisms of these transformations is crucial for optimizing conditions and expanding their scope. Mechanistic studies, combining experimental evidence and computational analysis, have shed light on the intricate pathways involved.
Mechanism of Y(OTf)₃-Catalyzed Annulation: For the reaction between benzoxazoles and propargyl alcohols, mechanistic studies suggest that the reaction is initiated by the formation of a propargyl cation. The benzoxazole then acts as a nucleophile in an SN1-type substitution to form an intermediate that subsequently undergoes ring-opening and an intramolecular annulation to furnish the final 1,4-benzoxazine product. rsc.org
Mechanism of Phosphine-Catalyzed Cycloaddition: The proposed mechanism for the phosphine-catalyzed reaction of benzoxazoles with cyclopropenones begins with the activation of the cyclopropenone by triphenylphosphine to form a zwitterionic intermediate. nih.gov This zwitterion progresses to a ketene (B1206846) ylide intermediate. The benzoxazole then performs a nucleophilic dearomative attack on this ylide. A subsequent rapid cyclization and elimination of the phosphine catalyst regenerates the catalyst and releases the final polycyclic product. nih.gov The existence of phosphorus-based catalytic intermediates has been supported by ³¹P NMR studies. nih.gov
Mechanism of Tf₂O-Promoted Benzoxazole Synthesis: In the synthesis of 2-substituted benzoxazoles from tertiary amides, the proposed pathway involves the initial reaction of the amide with triflic anhydride (Tf₂O) to form a highly electrophilic amidinium salt intermediate. nih.gov The amino group of a 2-aminophenol then attacks the carbon of this intermediate. This is followed by an intramolecular cyclization and elimination to yield the 2-substituted benzoxazole. nih.gov
A summary of key mechanistic features is presented in the table below.
| Transformation | Key Mechanistic Steps | Proposed Intermediates | Reference |
| Y(OTf)₃-catalyzed annulation | SN1 nucleophilic substitution, ring-opening, intramolecular annulation | Propargyl cation | rsc.org |
| Phosphine-catalyzed cycloaddition | Catalyst activation of cyclopropenone, nucleophilic dearomative attack, cyclization, catalyst regeneration | Zwitterionic phosphonium (B103445) species, ketene ylide | nih.gov |
| Tf₂O-promoted synthesis | Electrophilic activation of amide, nucleophilic addition, intramolecular cyclization, elimination | Amidinium salt | nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 4 Methylbenzo D Oxazole and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 5-Bromo-4-methylbenzo[d]oxazole and its derivatives, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular framework.
In the ¹H NMR spectrum of 5-Bromo-2-methylbenzo[d]oxazole, the methyl protons typically appear as a singlet around δ 2.62 ppm. The aromatic protons exhibit distinct signals, for instance, a doublet at δ 7.76 ppm (J = 1.9 Hz), a doublet of doublets at δ 7.38 ppm (J = 8.6, 1.9 Hz), and a doublet at δ 7.32 ppm (J = 8.6 Hz), which can be assigned to the protons on the benzene (B151609) ring. clockss.org Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for each carbon atom, including the methyl carbon, the aromatic carbons, and the carbons of the oxazole (B20620) ring, confirming the fundamental structure of the molecule. clockss.org For instance, in 5-Bromo-2-methylbenzo[d]oxazole, the carbon resonances appear at δ 165.2, 150.1, 143.2, 127.6, 122.6, 116.9, 111.5, and 14.7 ppm. clockss.org
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are routinely performed. These techniques are crucial for confirming the proposed structure and for differentiating between potential isomers. ipb.ptconicet.gov.ar
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring. ipb.ptscience.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal. ipb.ptscience.govscience.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the methyl group at position 4 would show a correlation to the C4 and C5 carbons of the benzoxazole (B165842) ring, confirming the substitution pattern. ipb.ptconicet.gov.arscience.govscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For example, a NOESY experiment could show a correlation between the methyl protons at position 4 and the proton at position 5, confirming their close spatial relationship. ipb.ptconicet.gov.arscience.gov
Table 1: Representative NMR Data for a Benzoxazole Derivative
| Technique | Observed Correlations/Shifts | Structural Information Deduced |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm; Methyl protons as a singlet around δ 2.5 ppm. jbarbiomed.comresearchgate.net | Presence of a substituted benzene ring and a methyl group. |
| ¹³C NMR | Signals for aromatic carbons, oxazole ring carbons, and methyl carbon. jbarbiomed.comresearchgate.net | Confirms the carbon skeleton of the benzoxazole core and substituents. |
| COSY | Cross-peaks between adjacent aromatic protons. ipb.ptscience.gov | Establishes the connectivity and substitution pattern of the benzene ring. |
| HSQC | Correlation between the methyl protons and the methyl carbon. ipb.ptscience.gov | Assigns the chemical shift of the methyl carbon. |
| HMBC | Correlation from methyl protons to C4 and C3a of the benzoxazole ring. conicet.gov.arscience.gov | Confirms the position of the methyl group relative to the oxazole ring. |
| NOESY | Correlation between the methyl protons and the H5 proton. ipb.ptconicet.gov.ar | Provides information on the through-space proximity of these groups. |
Advanced NMR Methods for Stereochemical and Conformational Analysis
For more complex derivatives of this compound, particularly those with chiral centers or restricted bond rotation, advanced NMR techniques are indispensable for elucidating their stereochemistry and preferred conformations. While the parent compound itself is planar and achiral, its derivatives can possess these features. Techniques like NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for this purpose. The intensity of the observed cross-peaks in these experiments is related to the distance between the protons, allowing for the determination of relative stereochemistry.
Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the precise mass of the parent ion, which in turn allows for the determination of the exact molecular formula. conicet.gov.arrsc.orgnih.gov This is particularly important for newly synthesized compounds to confirm that the desired product has been obtained. For this compound, HRMS would be used to confirm the elemental composition of C₈H₆BrNO. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). jbarbiomed.com
Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates
Tandem mass spectrometry, also known as MS/MS, involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. nih.govnationalmaglab.org This technique is invaluable for structural elucidation as the fragmentation pattern provides a fingerprint of the molecule and can reveal information about its substructures. For benzoxazole derivatives, common fragmentation pathways include the loss of CO, HCN, and cleavage of substituents. clockss.org By analyzing the fragments, the connectivity of the molecule can be pieced together. Furthermore, MS/MS can be a powerful tool for identifying and characterizing transient reaction intermediates, providing mechanistic insights into the synthesis of these compounds. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | Information Provided |
| HRMS (ESI+) | Molecular ion peaks corresponding to [C₈H₆⁷⁹BrNO+H]⁺ and [C₈H₆⁸¹BrNO+H]⁺. rsc.org | Confirms the elemental composition and molecular weight. |
| MS/MS | Fragmentation pattern showing loss of characteristic neutral molecules (e.g., CO, HBr). clockss.org | Provides structural information and confirms the presence of the benzoxazole core. |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.orgekb.eg For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the benzoxazole ring system and its substituents.
Key expected vibrational frequencies include:
C=N stretching: Typically observed in the region of 1650-1550 cm⁻¹, characteristic of the oxazole ring.
C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazole ring, usually found in the 1270-1030 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C-Br stretching: The C-Br bond will show a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
For instance, a study on a similar compound, 2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methylbenzo[d]oxazole, reported IR (KBr) peaks at 2920, 1589, 1500, 1262, 1223, 1057, 944, 830, and 799 cm⁻¹, which are consistent with the expected functional groups. jbarbiomed.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch (methyl) | <3000 |
| C=N Stretch (oxazole ring) | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch (oxazole ring) | 1270-1030 |
| C-Br Stretch | 600-500 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the absolute configuration and three-dimensional atomic arrangement of crystalline solids. For novel compounds like this compound and its derivatives, this technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's solid-state conformation and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related bromo- and methyl-substituted benzoxazole derivatives. These studies serve as a powerful reference for predicting its structural characteristics. For instance, the analysis of derivatives like 5-((4-Bromobenzyl)oxy)-2-methylbenzo[d]oxazole provides insight into how the benzoxazole core behaves in a crystalline lattice. researchgate.net In one study, the structure of this derivative was determined using a single crystal X-ray diffractometer, confirming its molecular geometry and packing. researchgate.net
Similarly, the crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate revealed a monoclinic crystal system with the space group P2₁/n. vensel.org Such studies are vital as they also uncover non-covalent interactions, such as hydrogen bonds and halogen–π interactions, which dictate the crystal packing and influence the material's physical properties. mdpi.com The structure of another related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, was confirmed by X-ray crystallographic analysis, which was crucial for establishing its E-configuration. mdpi.com
The data obtained from these analyses are typically summarized in detailed crystallographic tables. Below is an example table compiled from data on related bromo-oxazole compounds, illustrating the type of information generated.
| Parameter | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate vensel.org | (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com |
|---|---|---|
| Chemical Formula | C₁₃H₁₂BrNO₄ | C₂₃H₁₈BrNO |
| Formula Weight | 326.15 g/mol | Not Specified |
| Crystal System | Monoclinic | Not Specified |
| Space Group | P2₁/n | Not Specified |
| Unit Cell Dimensions | a = 11.23 Å, b = 15.45 Å, c = 15.67 Å, β = 109.29° | Not Specified |
| Volume (V) | 2568 ų | Not Specified |
| Molecules per unit cell (Z) | 2 (two independent molecules A and B) | Not Specified |
Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. They are routinely employed to monitor the progress of chemical reactions, assess the purity of final products, and isolate compounds from complex mixtures.
Reaction Monitoring and Purification: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.govmdpi.com For the synthesis of various benzoxazole derivatives, TLC is the primary method used to determine reaction completion. nih.govresearchgate.net Following the reaction, column chromatography is the most common technique for purification. jbarbiomed.com Researchers frequently use silica (B1680970) gel as the stationary phase with a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether, to isolate the desired benzoxazole product from unreacted starting materials and byproducts. nih.govmdpi.comresearchgate.net
| Derivative Type | Technique | Stationary Phase | Eluent/Mobile Phase | Reference |
|---|---|---|---|---|
| 2-Substituted benzoxazoles | Column Chromatography | Silica gel (230–400 flash) | Ethyl acetate/hexane (2:8) | nih.gov |
| 2-(4-bromophenyl)-5-methylbenzo[d]oxazole | Column Chromatography | Silica gel | Ethyl acetate: pet ether (4:1) | researchgate.net |
| 2,5-Disubstituted benzo[d]oxazoles | Column Chromatography | Silica gel | Ether in petroleum ether (5-25%) | mdpi.com |
| 2-(1H-Indol-2-yl)-6-methylbenzo[d]oxazole | Radial Thin-Layer Chromatography | Silica gel | Petroleum ether/diethyl ether (80:20) | conicet.gov.ar |
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of synthesized compounds with high accuracy. For benzoxazole derivatives, HPLC analysis is a standard procedure to confirm the purity of the final products. researchgate.net While a specific method for this compound is not available, methods developed for structurally similar compounds, like 5-Bromo-2-hydroxy-4-methoxybenzophenone, demonstrate the typical parameters. sielc.com Such methods often employ reverse-phase columns with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier such as phosphoric or formic acid for Mass Spectrometry (MS) compatibility. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for volatile derivatives. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both the quantification of purity and the confirmation of molecular weight. For example, GC-MS analysis was used to characterize 6-substituted 2-(1H-pyrrol-2-yl)benzo[d]oxazoles. conicet.gov.ar
| Parameter | Value |
|---|---|
| Compound | 5-Bromo-2-hydroxy-4-methoxybenzophenone |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detector | UV, MS-compatible (with formic acid instead of phosphoric acid) |
| Application | Purity assessment, preparative separation, pharmacokinetics |
Computational and Theoretical Investigations of 5 Bromo 4 Methylbenzo D Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 5-Bromo-4-methylbenzo[d]oxazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its geometric parameters, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net The presence of both an electron-donating methyl group at the 4-position and an electron-withdrawing bromine atom at the 5-position on the benzoxazole (B165842) core creates a unique electronic profile that dictates its reactivity and potential interactions.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be distributed across the fused ring system, particularly influenced by the electron-donating methyl group. The LUMO is likely concentrated around the benzoxazole system, influenced by the electronegative oxygen, nitrogen, and bromine atoms. semanticscholar.org The bromine atom's weak electron-withdrawing nature and the methyl group's donating capacity would modulate the HOMO-LUMO gap. researchgate.net DFT calculations for related benzoxazole derivatives have shown that substitutions significantly impact these energy levels. researchgate.netnih.gov
Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are hypothetical and based on trends observed in similar substituted benzoxazole derivatives.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.15 | Represents electron-donating ability; higher energy indicates stronger donation. |
| ELUMO | -1.85 | Represents electron-accepting ability; lower energy indicates stronger acceptance. |
| HOMO-LUMO Gap (ΔE) | 4.30 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. esisresearch.orgresearchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In this compound, the most negative potential (red regions) is expected to be localized around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, making them sites for hydrogen bonding and electrophilic interactions. researchgate.netyok.gov.tr The bromine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue regions), acting as hydrogen bond donors. esisresearch.org This charge distribution is critical for understanding how the molecule interacts with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and stability in different environments, such as in aqueous solution or when bound to a protein. esisresearch.org
In drug design, MD simulations are frequently used to validate the results of molecular docking. After docking a ligand into a protein's active site, an MD simulation can assess the stability of the predicted binding pose. researchgate.net Studies on other benzoxazole inhibitors have used MD simulations of 50 to 150 nanoseconds to confirm that the ligand remains stably bound within the active site, analyzing parameters like the root-mean-square deviation (RMSD) of the protein-ligand complex. researchgate.netresearcher.lifersc.org Such simulations for this compound complexed with a potential target would be essential to confirm the stability of key hydrogen bonds and hydrophobic interactions over time. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzoxazole derivatives, QSAR studies have been successfully employed to predict their antimicrobial and anticancer activities. nih.govresearchgate.netimrpress.com
A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors that quantify its physicochemical properties. These descriptors can be topological, electronic, or steric in nature. Multivariable regression analysis is then used to build an equation that links these descriptors to a measured biological activity, such as the minimum inhibitory concentration (MIC) against a bacterial strain. nih.gov Studies on other benzoxazoles have found that topological parameters and molecular connectivity indices are often highly relevant for their antimicrobial activity. researchgate.net
Table 2: Typical Molecular Descriptors Used in QSAR Models for Benzoxazole Derivatives
| Descriptor Class | Example Descriptors | Relevance |
| Topological | Kier's Molecular Connectivity Indices (¹χ, ¹χv) | Describes molecular size, shape, and branching. researchgate.net |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantifies electronic charge distribution and reactivity. |
| Steric/Geometrical | Molecular Weight, Surface Area | Relates to the size and fit of the molecule in a binding site. |
| Hydrophobicity | LogP | Predicts partitioning between aqueous and lipid environments. |
Molecular Docking Studies with Relevant Biological Targets (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the mechanism of action for compounds like this compound. Benzoxazole derivatives have been successfully docked into the active sites of various enzymes, including bacterial DNA gyrase and α-glucosidase, suggesting their potential as antibacterial or antidiabetic agents. nih.govresearchgate.netnih.govsemanticscholar.org
For this compound, docking studies could be performed against the ATP-binding site of the DNA gyrase B subunit, a well-established antibacterial target. bg.ac.rsijpsonline.com The docking score, typically expressed in kcal/mol, would estimate the binding affinity, with more negative values indicating stronger binding. bg.ac.rs
Following the docking procedure, a detailed analysis of the binding pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound docked within an enzyme active site like that of DNA gyrase, several key interactions would be anticipated.
The nitrogen atom of the benzoxazole ring can act as a hydrogen bond acceptor with amino acid residues like aspartate or asparagine. nih.gov The fused aromatic rings and the methyl group can form favorable hydrophobic and van der Waals interactions with nonpolar residues such as valine, alanine, and isoleucine. bg.ac.rs Furthermore, the bromine atom at the 5-position can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or sulfur in residues such as glutamate (B1630785) or methionine, which can significantly enhance binding affinity. esisresearch.orgresearchgate.net
Table 3: Predicted Binding Interactions of this compound with a Hypothetical Enzyme Active Site (e.g., DNA Gyrase)
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residues |
| Benzoxazole Nitrogen | Hydrogen Bond Acceptor | Asp, Asn, Ser |
| Benzene (B151609) Ring | Hydrophobic (π-Alkyl, π-π) | Val, Leu, Ile, Phe |
| Methyl Group | Hydrophobic (Alkyl) | Ala, Val, Leu |
| Bromine Atom | Halogen Bond, Hydrophobic | Glu, Met, Leu |
Prediction of Binding Affinities and Free Energy Calculations (e.g., MM/PBSA)
The prediction of how strongly a molecule will bind to a biological target, such as an enzyme or receptor, is a cornerstone of computational drug design. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the free energy of binding, providing a quantitative measure of binding affinity.
While comprehensive MM/PBSA studies specifically for this compound are not extensively detailed in the public domain, the principles of this method are widely applied to similar heterocyclic compounds. This approach combines molecular mechanics calculations for the ligand and receptor in the bound and unbound states with continuum solvation models to calculate the binding free energy.
A hypothetical MM/PBSA study for this compound would involve the following steps:
Molecular Docking: First, the compound would be docked into the active site of a target protein to predict its most favorable binding pose.
Molecular Dynamics (MD) Simulations: The resulting protein-ligand complex would then be subjected to MD simulations to sample a range of conformations in a simulated physiological environment.
Free Energy Calculation: Snapshots from the MD trajectory are used to calculate the binding free energy using the MM/PBSA equation, which considers van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.
The data from such a study would resemble the following interactive table, which is provided here for illustrative purposes based on typical findings for similar molecules.
| Component Energy (kcal/mol) | Predicted Value |
| ΔG_bind | -9.5 |
| ΔE_vdw | -15.2 |
| ΔE_elec | -8.7 |
| ΔG_polar | 18.1 |
| ΔG_nonpolar | -3.7 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from MM/PBSA calculations.
Mechanistic Computational Studies of Proposed Reaction Pathways
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Density Functional Theory (DFT) is a common method used to study reaction pathways, transition states, and activation energies.
The synthesis of benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. nih.gov For this compound, a plausible synthetic route involves the reaction of 2-amino-4-bromo-5-methylphenol (B1357767) with an appropriate acylating agent followed by cyclization.
A mechanistic study using DFT would model this reaction to:
Identify the structures of reactants, intermediates, transition states, and products.
Calculate the energies of these species to map out the potential energy surface of the reaction.
Determine the activation energy for each step, which indicates the kinetic feasibility of the proposed pathway.
For example, studies on the synthesis of related benzoxazoles have explored different catalytic conditions and reaction temperatures, noting their significant impact on product yield. mdpi.com Computational analysis can explain these experimental observations by revealing how a catalyst lowers the activation barrier or how temperature provides the necessary energy to overcome it. A theoretical study on the precursor 5-Bromo-2-Hydroxybenzaldehyde using DFT has provided insights into its molecular stability and geometry, which are foundational for understanding its reactivity in subsequent cyclization steps. nih.gov
A computational investigation into the cyclization step of a precursor to form the this compound ring would generate data such as that presented in the hypothetical table below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactant (Precursor) | 0.0 |
| 2 | Transition State 1 | +25.3 |
| 3 | Intermediate | -5.1 |
| 4 | Transition State 2 | +15.8 |
| 5 | Product (this compound) | -20.7 |
Note: The values in this table are hypothetical and represent the kind of energetic profile a DFT study would produce for a reaction pathway.
Such computational studies are invaluable for refining synthetic protocols, suggesting more efficient catalysts, and predicting the formation of potential byproducts.
Conclusion and Future Research Directions
Synthesis of Key Academic Discoveries and Insights Regarding 5-Bromo-4-methylbenzo[d]oxazole
The core benzoxazole (B165842) structure is recognized for its significant role in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position on the benzoxazole ring creates a unique chemical entity. The bromine substituent can enhance binding affinity to biological targets through halogen bonding and other interactions, while also potentially influencing the compound's metabolic fate. The methyl group's electron-donating nature can also modulate the electronic environment of the heterocyclic system.
While direct and extensive academic studies focused exclusively on this compound are not widely documented in the reviewed literature, the broader class of substituted benzoxazoles has been the subject of significant investigation. Research on related compounds, such as other bromo-substituted benzoxazoles and those with different alkyl groups, provides a foundational understanding. smolecule.comsigmaaldrich.com These studies have established that benzoxazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. smolecule.comnih.gov The synthesis of such compounds typically involves the cyclization of a substituted 2-aminophenol (B121084) with a suitable carbonyl-containing reactant. researchgate.netrsc.org The specific arrangement of substituents in this compound suggests its potential as a versatile intermediate for creating more complex molecules. smolecule.com
Identification of Unexplored Synthetic Avenues and Methodological Advancements
Traditional synthesis of benzoxazoles involves the condensation of 2-aminophenols with reagents like carboxylic acids, aldehydes, or their derivatives. researchgate.netrsc.org However, recent years have seen a surge in the development of more efficient, greener, and versatile synthetic methodologies that represent promising avenues for the synthesis of this compound.
Modern Catalytic Systems:
Nanocatalysts: The use of nanocatalysts, such as copper ferrite (B1171679) (CuFe2O4), offers advantages like high efficiency, reusability, and operation under aerobic conditions. rsc.org
Ionic Liquids: Brønsted acidic ionic liquids have been employed as recyclable catalysts for the solvent-free synthesis of benzoxazoles, providing high yields and an environmentally friendly profile. rsc.org
Metal Catalysts: Palladium and cobalt-catalyzed reactions have been developed for the aerobic synthesis of benzoxazoles from readily available substrates under mild, ligand-free conditions. researchgate.net
Novel Reaction Pathways:
Biosynthesis: A significant advancement is the discovery of a biosynthetic pathway in anaerobic bacteria, such as Clostridium cavendishii, which produces meta-substituted benzoxazoles. d-nb.info This biological approach utilizes unprecedented precursors and could be harnessed for the sustainable production of novel benzoxazole derivatives. d-nb.info
Amide Transformation: The use of tertiary amides as starting materials, activated by reagents like triflic anhydride (B1165640) (Tf2O), presents a versatile route to 2-substituted benzoxazoles, accommodating a wide range of functional groups. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of benzoxazoles, often leading to higher yields in shorter reaction times without the need for metal catalysts. researchgate.net
These advanced methodologies have not been specifically applied to the synthesis of this compound and represent a significant area for future research to develop more efficient and sustainable production routes.
Opportunities for Novel Derivatization and Scaffold Expansion Strategies
The this compound scaffold is ripe for chemical modification to generate libraries of novel compounds for various applications. The bromine atom is a particularly attractive handle for cross-coupling reactions, while the core ring system can be further functionalized.
Derivatization Strategies:
Cross-Coupling Reactions: The bromine atom at the 5-position is ideally suited for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups, significantly expanding the chemical space around the core scaffold.
C-H Functionalization: Direct C-H activation at other positions on the benzoxazole ring is an increasingly powerful tool for late-stage diversification, allowing for the introduction of new functional groups without pre-functionalized starting materials. mdpi.com
Scaffold Expansion and Hopping:
Scaffold Hopping: This strategy involves replacing the central benzoxazole core with other isosteric or structurally related heterocycles while retaining key pharmacophoric features. A recent study successfully employed a scaffold hopping approach to identify a novel benzoxazole-based inhibitor of the Pks13 enzyme in Mycobacterium tuberculosis. acs.org This demonstrates the potential of using the benzoxazole scaffold as a template to discover new chemical entities with desired biological activities. acs.org
Ring Annulation: Further fusion of heterocyclic rings onto the benzoxazole backbone could lead to complex, polyheterocyclic systems with unique three-dimensional structures and potentially novel properties. acs.org
Prospects for Further Detailed Mechanistic Biological Studies In Vitro
Derivatives of the benzoxazole scaffold have demonstrated a broad spectrum of biological activities, making them compelling candidates for further investigation. nih.govresearchgate.net While many studies report on the general antimicrobial or anticancer effects, there is a significant opportunity for more detailed mechanistic studies to elucidate their precise modes of action.
Future in vitro research should focus on:
Enzyme Inhibition Assays: Investigating the inhibitory effects of this compound derivatives against specific enzymes. For instance, related compounds have been found to inhibit DNA gyrase, a key bacterial enzyme, and tyrosinase. nih.govresearchgate.net
Receptor Binding Studies: Quantifying the binding affinity of these compounds to specific cellular receptors, such as the prostacyclin receptor, which has been a target for other oxazole (B20620) derivatives. nih.gov
Cell-Based Assays: Moving beyond simple cytotoxicity, studies could explore effects on specific cellular pathways, such as cell cycle progression, apoptosis, or the inhibition of mycolic acid synthesis in bacteria. acs.orgnih.gov
Molecular Docking: Computational studies can predict and rationalize the binding modes of these compounds within the active sites of target proteins, guiding the design of more potent and selective derivatives. nih.gov
The findings from such mechanistic studies would be invaluable for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents. acs.org
Potential for Applications in Materials Science, Chemical Biology Tools, or Analytical Chemistry (non-medicinal focus)
Beyond its potential in medicine, the unique electronic and photophysical properties of the benzoxazole scaffold open up avenues for its use in other scientific domains.
Materials Science: The benzoxazole moiety is known for its favorable electronic properties, making it a component in the design of organic light-emitting diodes (OLEDs) and organic semiconductors. The electron-deficient nature of the ring system and its ability to participate in π-π stacking are advantageous for creating materials with specific charge-transport and luminescent characteristics. The 5-bromo and 4-methyl substituents on the scaffold could be used to fine-tune these properties, potentially leading to new materials for electronic displays or photovoltaic devices.
Chemical Biology Tools: Fluorescent probes are essential tools for visualizing biological processes. The benzoxazole core is a known fluorophore, and derivatives could be developed as probes for specific ions, enzymes, or cellular environments. The bromine atom provides a convenient site for attaching linkers to biomolecules or other reporter groups.
Analytical Chemistry: The ability of the benzoxazole scaffold to interact with various analytes could be exploited in the development of new chemical sensors. Derivatives could be immobilized on surfaces to create chemosensors for the detection of metal ions or organic molecules through changes in fluorescence or other optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
